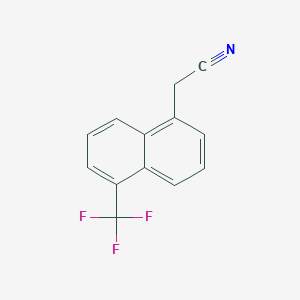![molecular formula C13H15N3O B11878685 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2,3,8-triazaspiro[45]dec-3-en-1-one is a spirocyclic compound characterized by a unique triazaspiro ring system
Méthodes De Préparation
The synthesis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a phenyl-substituted hydrazine with a suitable ketone, followed by the formation of the spirocyclic structure through intramolecular reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the spirocyclic structure are replaced with other groups.
Applications De Recherche Scientifique
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one can be compared with other spirocyclic compounds, such as:
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): This compound shares a similar triazaspiro structure but differs in its functional groups and specific applications.
2,3,8-Triazaspiro[4.5]dec-3-en-1-one, 4-phenyl-8-(phenylmethyl): Another related compound with variations in the substituents on the spirocyclic ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
1-phenyl-2,3,8-triazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C13H15N3O/c17-12-13(6-8-14-9-7-13)11(15-16-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,16,17) |
Clé InChI |
NSMPHYNXKRALFH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C(=NNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


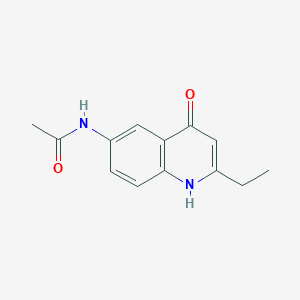
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)

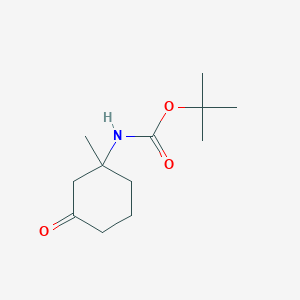

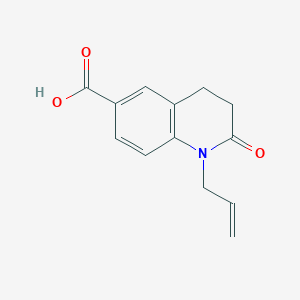
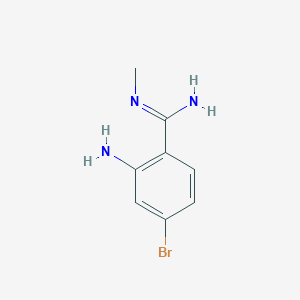
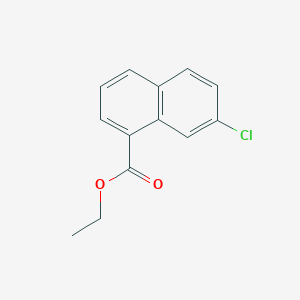

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
